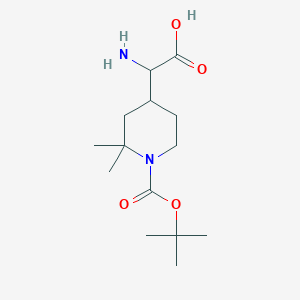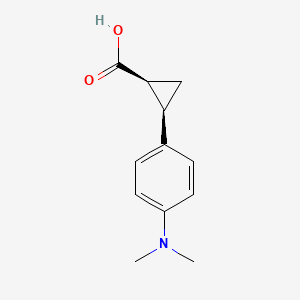
(1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions where a dimethylamine is introduced to the aromatic ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Functionalized aromatic compounds with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Its biological activity can be explored for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Medicine
Industry
Used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with biological targets. Typically, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid: Without specific stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
The specific stereochemistry of (1S,2R)-2-(4-(Dimethylamino)phenyl)cyclopropane-1-carboxylic acid can impart unique biological activity and reactivity compared to its enantiomers and other derivatives. The presence of the dimethylamino group and the carboxylic acid functionality further distinguishes it from other cyclopropane derivatives.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(1S,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11-/m0/s1 |
Clave InChI |
MQUZAKABMZMHAH-QWRGUYRKSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@@H]2C(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


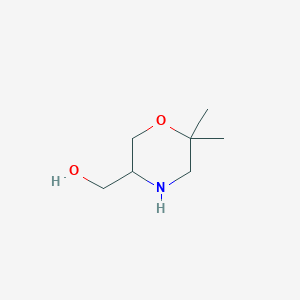
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
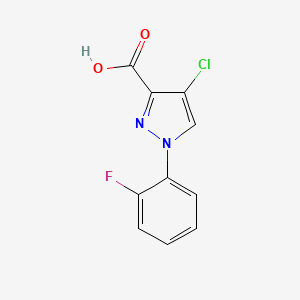
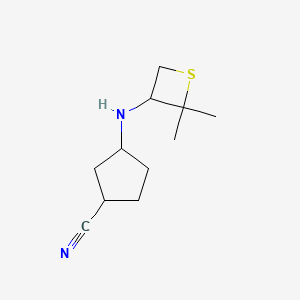
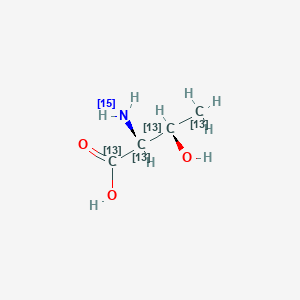
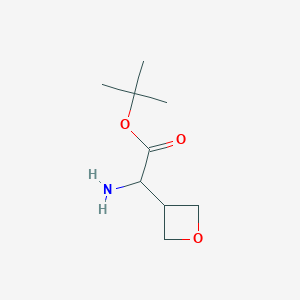
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)

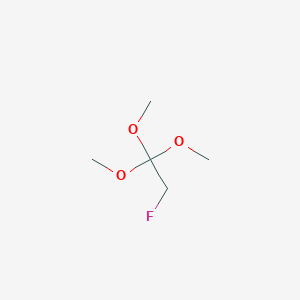
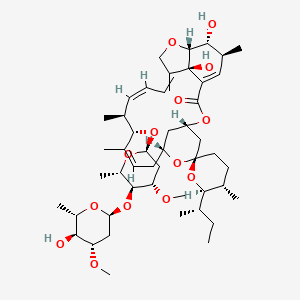
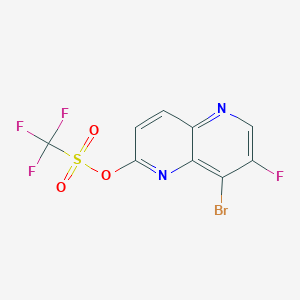
![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
